molecular formula C15H9ClF3N3O B6506483 N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1428379-02-5

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B6506483
CAS No.: 1428379-02-5
M. Wt: 339.70 g/mol
InChI Key: PRHSTYGCADPFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a substituted phenyl group via a carboxamide bridge. The phenyl group is substituted with a chloro group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structural motif is common in agrochemicals and pharmaceuticals, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent modulates electronic properties and binding interactions .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-9-2-4-11(10(6-9)15(17,18)19)22-14(23)8-1-3-12-13(5-8)21-7-20-12/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSTYGCADPFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodiazole ring, a chloro group, and a trifluoromethyl substituent. Its molecular formula is C14H9ClF3N3O, which contributes to its unique biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
A549 (Lung cancer)29.77
Caco-2 (Colon cancer)40.54
MCF-7 (Breast cancer)15.00

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. In particular, it exhibited inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease:

AssayIC50 Value (µM)Reference
AChE Inhibition20.15
BChE Inhibition36.42

These results indicate potential applications in treating cognitive impairments.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

  • In Vitro Cancer Study : A study investigated the compound's effects on A549 lung cancer cells, revealing that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Research showed that the compound outperformed standard antibiotics in inhibiting bacterial growth in vitro, suggesting its potential as a novel antimicrobial agent .
  • Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers .

Comparison with Similar Compounds

Key Observations:

  • Substituent Positioning : The 4-chloro-2-CF₃ phenyl group in the target compound contrasts with analogues like the 4-chloro-3-CF₃ phenyl group in ’s triazole derivative. Such positional changes can drastically alter molecular interactions; for example, 4-chloro-3-CF₃ derivatives show higher antitumor activity (GP = 68–70%) against NCI-H522 lung cancer cells .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5–4.0), favoring blood-brain barrier penetration in pharmaceuticals or soil adsorption in agrochemicals .
  • Metabolic Stability : The CF₃ group resists oxidative degradation, a trait shared with flutolanil and triazole-based drugs .

Research Findings and Hypotheses

  • Hypothesized Targets : Based on structural parallels, the target compound may inhibit kinases (e.g., c-Met) or fungal enzymes (e.g., succinate dehydrogenase), though experimental validation is needed .
  • Synthetic Feasibility : Analogous carboxamides are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation), suggesting viable routes for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.